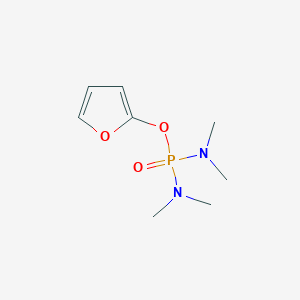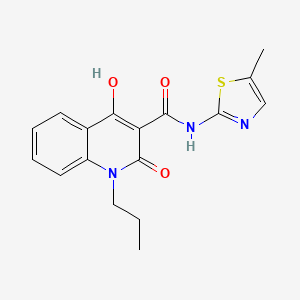
N'-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide is a chemical compound that belongs to the class of hydrazones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is filtered and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and benzylidene groups.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted derivatives at the chlorobenzylidene position.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in biological systems. The molecular targets and pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-Chlorobenzylidene)-2-(2-furyl)acetohydrazide
- N’-(4-Chlorobenzylidene)-2-(2-pyridyl)acetohydrazide
Comparison
N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which may impart specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to similar compounds with different heterocyclic groups.
Eigenschaften
Molekularformel |
C13H11ClN2OS |
|---|---|
Molekulargewicht |
278.76 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11ClN2OS/c14-11-5-3-10(4-6-11)9-15-16-13(17)8-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+ |
InChI-Schlüssel |
AWWCRWADLQILFM-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990214.png)
![(2E)-4-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11990216.png)

![(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990231.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990239.png)

![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990244.png)
![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)


![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B11990277.png)

![2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990291.png)
